molecular formula C₁₇H₁₇NO₄ B1145097 4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]pyridine N-oxide CAS No. 896134-07-9

4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]pyridine N-oxide

Cat. No. B1145097
CAS RN: 896134-07-9
M. Wt: 299.32
InChI Key:
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Description

“4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]pyridine N-oxide” is a compound that is related to Donepezil . Donepezil is a compound used for the treatment of Central Nervous System (CNS) disorders . This compound belongs to the class of organic compounds known as n-benzylpiperidines .


Synthesis Analysis

The synthesis of a similar compound, Donepezil, involves the reaction of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine in the presence of a strong base such as lithium diisopropyl amide followed by reduction with palladium carbon catalyst . Another method involves the reaction of 5,6-dimethoxy-1-indanone with pyridin-4-aldehyde .


Molecular Structure Analysis

The molecular formula of a related compound, Donepezil, is C24H29NO3 . The structure of Donepezil has been determined by X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Donepezil have been described in the Synthesis Analysis section. The reactions involve the use of 5,6-dimethoxy-1-indanone and either 1-benzyl-4-formylpiperidine or pyridin-4-aldehyde .


Physical And Chemical Properties Analysis

The average mass of Donepezil, a related compound, is 379.492 Da . The monoisotopic mass is 379.214743799 Da .

Scientific Research Applications

Acetylcholinesterase Inhibition

This compound is structurally similar to Donepezil , a drug used to treat Alzheimer’s disease. Donepezil works by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning . Given the structural similarity, it’s possible that this compound could also act as an acetylcholinesterase inhibitor, making it potentially useful in the treatment of Alzheimer’s disease and other conditions involving cognitive impairment .

Drug Development

The compound’s unique structure and potential biological activity make it a candidate for further drug development . For example, its potential acetylcholinesterase inhibitory activity could be optimized through medicinal chemistry techniques to develop more potent and selective drugs for Alzheimer’s disease .

Crystallography Studies

The compound could be used in crystallography studies to understand its interaction with biological targets like acetylcholinesterase . This could provide valuable insights into its mechanism of action and help guide the design of new drugs .

Pharmacokinetic Studies

The compound could be used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in the body . This information is crucial in drug development to ensure that a potential drug is delivered to its target in the body in an effective and safe manner .

Synthetic Chemistry

The compound could be used in synthetic chemistry as a building block to synthesize other complex molecules . Its unique structure could provide novel routes to other biologically active compounds .

Impurity Analysis

The compound could be used as a reference standard in impurity analysis of Donepezil . This could help ensure the quality and safety of Donepezil products .

Mechanism of Action

Target of Action

The primary target of the compound 4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]pyridine N-oxide, also known as Donepezil, is Acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition.

Mode of Action

The compound interacts with its target, AChE, by binding to it. This binding inhibits the activity of AChE, thereby preventing the breakdown of acetylcholine . As a result, the concentration of acetylcholine in the synaptic cleft increases, enhancing cholinergic transmission.

Pharmacokinetics

The pharmacokinetics of the compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed slowly in the gastrointestinal tract. It is extensively metabolized in the liver via the cytochrome P450 system, including CYP1A2, CYP2D6, and CYP3A4-related enzymes . The plasma protein binding rate of the parent compound is 93% .

Future Directions

Future research could focus on further elucidating the properties and potential applications of “4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]pyridine N-oxide”. This could include exploring its potential use in the treatment of CNS disorders, given its structural similarity to Donepezil .

properties

IUPAC Name

5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methyl]-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-21-15-9-12-8-13(7-11-3-5-18(20)6-4-11)17(19)14(12)10-16(15)22-2/h3-6,9-10,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBSBQPGVAOILV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3=CC=[N+](C=C3)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]pyridine N-oxide

Synthesis routes and methods

Procedure details

4-[(5,6-Dimethoxy-1-indanon-2-yl)methyl]pyridine (1.2 g) was dissolved in methylene chloride (18 ml) and chilled. m-Chloroperbenzoic acid (0.9 g) was added to reaction mixture and then stirred for 4 hours. Reaction mass was stirred with 10% aqueous solution of sodium bicarbonate. The organic layer was separated and washed with 50 ml water. Organic layer was distilled off, title compound is obtained (1.2 g).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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